N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide
Description
N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-19-9-5-4-7-16(19)24(30)28(14)15-11-12-18(25)20(13-15)27-23(29)17-8-6-10-21(31-2)22(17)32-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMJRPDJBDRYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. The starting materials often include 2-fluoroaniline, 2-methyl-4-oxoquinazoline, and 2,3-dimethoxybenzoic acid. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the fluoro group.
Condensation: reactions to form the quinazolinone ring.
Amidation: reactions to link the benzamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure: adjustments to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen, using reagents like sodium borohydride.
Substitution: Replacement of functional groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
Enzyme Inhibition
N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide has shown promise as an inhibitor of specific enzymes involved in cancer progression and inflammation. Its structural components suggest potential interactions with critical proteins such as:
- Poly (ADP-ribose) polymerase : Involved in DNA repair processes.
- Bromodomain-containing proteins : Important for gene regulation and cellular repair mechanisms.
Studies indicate that compounds with similar structures can modulate pathways related to cell proliferation and apoptosis, making this compound a candidate for further research in cancer therapies .
Pharmacological Applications
The pharmacological properties of this compound have been evaluated in various biological assays. It has demonstrated efficacy in targeting specific biological pathways related to:
-
Cancer Treatment : The ability to inhibit enzymes that facilitate tumor growth positions this compound as a potential therapeutic agent in oncology.
- Case Study: A study highlighted the compound's effectiveness in reducing tumor size in preclinical models by inhibiting key signaling pathways involved in cancer cell survival .
- Anti-inflammatory Effects : Its interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.
Research Findings
Research into this compound has yielded several noteworthy findings:
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) have been employed to study the binding interactions of this compound with target proteins. Results indicate strong binding affinity, suggesting its potential as a lead compound for drug development .
- Mechanism of Action : Investigations into the mechanism of action reveal that the compound may exert its effects through hydrogen bonding and hydrophobic interactions with amino acid residues critical for enzymatic activity .
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone structures.
Benzamide derivatives: Compounds with similar benzamide moieties.
Uniqueness
N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide, a compound belonging to the quinazolinone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Molecular Formula : CHFNO
Molecular Weight : 433.4 g/mol
CAS Number : 899758-41-9
This compound features a fluorinated phenyl ring and a quinazolinone core, which are known to influence its biological activity.
1. Anti-inflammatory Activity
Research has indicated that compounds with a quinazolinone structure exhibit significant anti-inflammatory properties. A study highlighted that derivatives of quinazolinones can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, similar compounds demonstrated COX-2 inhibition rates of up to 47.1% at a concentration of 20 μM, indicating the potential of this class of compounds in treating inflammatory diseases .
2. Anticancer Properties
Quinazolinone derivatives have also shown promise in cancer therapy. The mechanism often involves the induction of apoptosis (programmed cell death) in various cancer cell lines. For example, certain analogs have been reported to inhibit cell proliferation and induce apoptosis through the modulation of signaling pathways associated with cancer progression.
Research Findings and Case Studies
A comprehensive analysis of quinazolinone derivatives reveals several key findings regarding their biological activities:
| Compound | Activity Type | Inhibition (%) at 20 μM | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 47.1 | |
| Compound B | Anticancer | Induces apoptosis | |
| Compound C | Antimicrobial | Active against E. coli |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- COX Enzyme Inhibition : The presence of the sulfonamide group enhances binding affinity to COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Apoptosis Pathways : Quinazolinones can activate caspase pathways or inhibit survival signals (e.g., PI3K/Akt), promoting cancer cell death.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Q & A
Basic Questions
Q. What are the typical synthetic routes for preparing N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the quinazolinone core. A common approach includes:
Core preparation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea to form the 3,4-dihydroquinazolin-4-one scaffold.
Fluorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 2-fluoro-5-substituted phenyl group.
Benzamide coupling : Amidation of the intermediate with 2,3-dimethoxybenzoyl chloride under Schotten-Baumann conditions .
Key challenges include regioselectivity during fluorophenyl group attachment and purification of intermediates via column chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of substituents, especially distinguishing between quinazolinone C3/C4 positions and methoxy/fluoro groups.
- X-ray Crystallography : Resolves stereoelectronic effects in the dihydroquinazolinone ring and validates spatial orientation of substituents (e.g., fluoro vs. methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogens (e.g., fluorine).
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Investigated as a kinase inhibitor scaffold due to the quinazolinone core’s affinity for ATP-binding pockets.
- Agrochemical Development : Explored for herbicidal activity via disruption of plant hormone biosynthesis pathways .
- Chemical Biology : Used as a fluorescent probe to study protein-ligand interactions via its benzamide moiety.
Advanced Research Questions
Q. How can catalytic conditions be optimized to improve yield in the quinazolinone core synthesis?
- Methodological Answer :
- Palladium Catalysis : Use Pd(OAc)/XPhos systems for Suzuki-Miyaura coupling to enhance cross-coupling efficiency of halogenated intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield by irradiating at 120°C in DMF .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids (e.g., [BMIM][BF]) to minimize side reactions and simplify purification.
Q. How to address low yields during the final amidation step?
- Methodological Answer :
- Activation Strategies : Use HATU or EDCI/HOBt instead of DCC to reduce racemization and improve coupling efficiency.
- Temperature Control : Conduct reactions at 0–5°C to suppress hydrolysis of the benzoyl chloride intermediate.
- Workup Adjustments : Extract unreacted starting materials with NaHCO (pH 8–9) before acid precipitation .
Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and normalize protein expression levels to reduce variability.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies across studies.
- Structural Analog Comparison : Benchmark against derivatives (e.g., N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
